3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride

Overview

Description

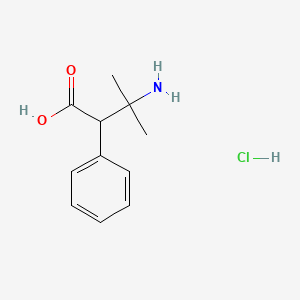

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol . It is a hydrochloride salt form of 3-amino-3-methyl-2-phenylbutanoic acid, which is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride typically involves multiple steps. One common method starts with the condensation of benzoyl chloride and ethyl acetoacetate to form benzoyl acetoacetate. This intermediate is then hydrolyzed to benzoyl acetic acid. Subsequently, benzaldehyde and nitromethane undergo a Michael addition to form trans-nitrostyrene. The final steps involve catalytic hydrogenation using Raney nickel and hydrolysis in concentrated hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation, hydrolysis, Michael addition, catalytic hydrogenation, and final hydrolysis. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, reduction can produce amines, and substitution can result in various amides, esters, or other derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H15NO2·HCl

- Molecular Weight : 229.7 g/mol

- Structure : The compound features a butanoic acid chain with an amino group and a phenyl group at the third carbon, which influences its reactivity and biological interactions.

Medicinal Chemistry

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride has been studied for its potential therapeutic effects, particularly in treating neurological disorders. Its mechanism primarily involves modulation of the GABA (gamma-aminobutyric acid) receptors, leading to anxiolytic and neuroprotective effects:

- GABA Receptor Interaction : As a GABA_B receptor agonist, it enhances inhibitory neurotransmission, which can alleviate anxiety and improve mood.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized to create various derivatives and complex molecules through reactions such as amination and acylation.

Biological Research

The compound is employed in enzyme studies and protein interactions:

- Enzyme Modulation : Its ability to interact with enzymes allows researchers to explore metabolic pathways and signaling cascades within cells .

Case Study 1: Anxiolytic Effects

A study investigating the anxiolytic properties of this compound demonstrated significant reductions in anxiety-like behaviors in animal models. The results suggested that the activation of GABA_B receptors played a crucial role in mediating these effects.

Case Study 2: Neuroprotective Properties

Research has indicated that this compound exhibits neuroprotective properties by reducing neuronal excitability and preventing excitotoxicity in vitro. This suggests potential applications in neurodegenerative diseases.

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings:

- Pharmaceutical Production : It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

Mechanism of Action

The mechanism of action of 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to target proteins. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

2-Amino-3-methyl-3-phenylbutanoic acid: This compound is structurally similar but differs in the position of the amino group.

Phenylbutyric acid: Another related compound with a phenyl group attached to a butyric acid backbone, but without the amino and methyl groups.

Uniqueness

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride is unique due to the presence of both an amino group and a phenyl group on the same carbon atom, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in various research and industrial applications .

Biological Activity

Overview

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride (CAS Number: 2060039-89-4) is a chemical compound that has attracted attention in various scientific fields due to its unique structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 229.7 g/mol. This compound serves as a versatile building block in organic synthesis and biological research, particularly in enzyme studies and protein interactions.

Chemical Structure and Properties

The structure of this compound features a central butanoic acid chain with an amino group and a phenyl group attached to the third carbon atom. This configuration imparts specific stereochemical properties that influence its reactivity and interaction with biological targets. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 229.7 g/mol |

| Melting Point | Varies by purity |

| Solubility | Soluble in water |

| pH | Acidic (in solution) |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding with biological macromolecules, while the phenyl group enhances hydrophobic interactions, improving binding affinity to target proteins. This interaction can modulate various cellular processes, including enzyme activity and receptor binding, potentially influencing metabolic pathways or signaling cascades within cells.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : The compound has shown potential antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Inhibition of Enzymatic Activity : It has been investigated for its ability to inhibit certain enzymes, which could have implications in metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Study : A study published in Journal of Neurochemistry demonstrated that this compound could reduce neuronal apoptosis in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Enzymatic Inhibition : Research indicated that derivatives of this compound could act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes management. These findings highlight its potential role in metabolic regulation .

- Antioxidant Properties : A comparative study showed that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid, indicating its potential utility in preventing oxidative damage .

Properties

IUPAC Name |

3-amino-3-methyl-2-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(2,12)9(10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZASRDTVRPLBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.